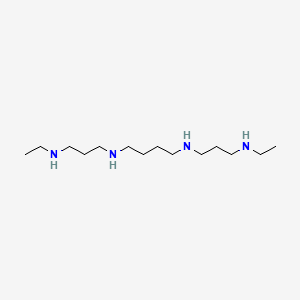

N(1), N(12)-diethylspermine

Description

Overview of Natural Polyamines: Roles in Cellular Physiology and Growth

Natural polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for a vast array of cellular functions. nih.govmdpi.com At physiological pH, these compounds are fully protonated, allowing them to interact with negatively charged macromolecules like DNA, RNA, and proteins. nih.govaging-us.com This interaction is fundamental to their roles in:

Cellular Growth and Proliferation: Polyamines are indispensable for cell division and growth. ugr.es Their levels are typically elevated in rapidly proliferating tissues, including cancerous ones. aging-us.comcambridge.orgmdpi.com They are involved in stabilizing nucleic acids and stimulating their replication. physiology.org

Gene Regulation: By binding to DNA and chromatin, polyamines can modulate gene expression. scientificarchives.combiorxiv.org They can influence the activity of transcription factors and histone-modifying enzymes, thereby playing a role in cellular differentiation and development. physiology.orgbiorxiv.org

Protein Synthesis: Polyamines are crucial for protein biosynthesis. nih.govbiorxiv.org They are known to associate with ribosomes and are involved in the post-translational modification of the elongation factor eIF5A, which is critical for the translation of certain mRNAs. mdpi.combiorxiv.org

Cellular Homeostasis and Stress Response: Polyamines contribute to maintaining cellular homeostasis, including redox balance and autophagy. nih.govphysiology.org Their levels are also modulated in response to various cellular stresses. nih.govaging-us.com

The intracellular concentrations of these vital molecules are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. nih.govnih.gov

Rationale for Developing Synthetic Polyamine Analogues

The critical role of polyamines in cell proliferation, particularly in cancer cells where their metabolism is often dysregulated, has made the polyamine pathway a rational target for therapeutic intervention. cambridge.orgnih.govnih.gov However, early strategies focused on inhibiting polyamine biosynthetic enzymes, such as ornithine decarboxylase (ODC) with drugs like α-difluoromethylornithine (DFMO), had limited clinical success. mdpi.comnih.gov This was largely due to compensatory mechanisms within the cancer cells, such as increasing the uptake of external polyamines to replenish their depleted internal pools. mdpi.com

This led to the development of synthetic polyamine analogues. nih.gov The primary rationale behind creating these analogues was to design molecules that could:

Utilize the polyamine transport system to enter cells. cambridge.orgacs.org

Interfere with the normal functions of natural polyamines. nih.gov

Downregulate polyamine biosynthesis and stimulate their catabolism. cambridge.org

Compete with natural polyamines for binding sites without being able to functionally substitute for them in supporting cell growth. mdpi.comaacrjournals.org

By doing so, these analogues aim to deplete the intracellular pools of natural polyamines, leading to growth inhibition and, in some cases, apoptosis (programmed cell death). cambridge.orgnih.gov Spermine analogues, in particular, have been found to be effective in modifying the synthesis, catabolism, and uptake of natural polyamines. nih.gov

Historical Development and Early Research of N(1), N(12)-Diethylspermine as a Prototypical Analogue

This compound (also known as BESpm) was developed as part of a broader effort to create potent antineoplastic agents by modifying the structure of natural polyamines. nih.govbio-techne.com Early research in the late 1980s established it as a powerful inhibitor of cell growth. nih.gov

Initial studies revealed that this compound and related compounds could effectively deplete intracellular polyamine levels in various cancer cell lines. nih.gov A key finding from early investigations was the compound's ability to potently induce spermidine/spermine N1-acetyltransferase (SSAT), a rate-limiting enzyme in polyamine catabolism. nih.govnih.govuni-freiburg.de This induction of SSAT was found to facilitate the efflux of natural polyamines from the cell, contributing to their depletion. nih.gov

For instance, in human colon tumor cells, exposure to this compound led to a rapid loss of intracellular polyamines, primarily through an increased excretion of spermidine. nih.gov This effect was linked to the compound's strong induction of SSAT, which enhances the conversion of spermine to spermidine, thereby promoting its removal from the cell. nih.gov

Furthermore, research on human large cell lung carcinoma cells demonstrated that the cytotoxic effects of this compound were preceded by an exceptionally high induction of SSAT. nih.gov This suggested a direct link between the analogue's ability to superinduce this catabolic enzyme and its growth-inhibitory properties in certain cancer cell types. nih.govportlandpress.com

These early findings positioned this compound as a prototypical polyamine analogue, providing a valuable tool to probe the complexities of polyamine metabolism and its role in cell proliferation and to explore new strategies for cancer therapy. acs.orgnih.gov

Research Findings on this compound

| Cell Line | Effect of this compound | Reference |

| L1210 (Leukemia) | Potent inducer of SSAT activity. | uni-freiburg.de |

| L1210 (Leukemia) | Powerful inhibitor of cell growth (IC50 = 0.2 µM). | bio-techne.com |

| HT 29 (Colon Tumor) | Caused rapid loss of intracellular polyamines, primarily through increased excretion of spermidine, and was a potent inducer of SSAT. | nih.gov |

| NCI H157 (Large Cell Lung Carcinoma) | Cytotoxic response preceded by extremely high induction of SSAT. | nih.gov |

| H157 (Non-Small-Cell Lung Carcinoma) | SSAT mRNA increased more than 100-fold following drug exposure. | portlandpress.com |

| H82 (Small-Cell Lung Carcinoma) | No detectable SSAT mRNA even after 24-hour analogue treatment. | portlandpress.com |

| MALME-3 (Human Melanoma) | Inhibited cell growth by depleting intracellular polyamine pools. | frontiersin.org |

| SK-MEL-28 (Human Melanoma) | Caused significant apoptosis. | aacrjournals.org |

Structure

3D Structure

Properties

CAS No. |

61345-84-4 |

|---|---|

Molecular Formula |

C14H34N4 |

Molecular Weight |

258.45 g/mol |

IUPAC Name |

N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine |

InChI |

InChI=1S/C14H34N4/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2/h15-18H,3-14H2,1-2H3 |

InChI Key |

PGMIWVSHZMWSSI-UHFFFAOYSA-N |

SMILES |

CCNCCCNCCCCNCCCNCC |

Canonical SMILES |

CCNCCCNCCCCNCCCNCC |

Synonyms |

1,12-BESm Be-3-4-3 N(1), N(12)-diethylspermine N(1),N(12)-bis(ethyl)spermine |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of N 1 , N 12 Diethylspermine in Experimental Systems

Perturbation of Endogenous Polyamine Homeostasis

N(1), N(12)-diethylspermine mimics natural polyamines in their regulatory functions, yet it cannot substitute for them in supporting cell proliferation. aacrjournals.org Its intracellular accumulation triggers a feedback response that aggressively alters the balance of polyamine metabolic enzymes. aacrjournals.orgnih.gov

This compound functionally substitutes for spermine (B22157) in the negative feedback regulation of the key enzymes responsible for polyamine synthesis. aacrjournals.orgnih.gov This leads to a significant reduction in the de novo production of natural polyamines.

Ornithine decarboxylase (ODC) is a critical rate-limiting enzyme in polyamine biosynthesis. Treatment with this compound results in a rapid and significant suppression of ODC activity. nih.gov In L1210 leukemia cells, exposure to this compound caused a near-maximal suppression of ODC activity within two hours. nih.gov This decrease in enzyme activity is closely matched by a corresponding decrease in the amount of ODC protein. nih.gov However, this effect does not appear to occur at the level of gene transcription, as cellular ODC mRNA levels are not significantly reduced. nih.gov This suggests that the regulation occurs at the translational or post-translational level, a mechanism consistent with the known regulation of ODC by natural polyamines, which involves the induction of an antizyme protein that targets ODC for degradation by the 26S proteasome. nih.govacs.org

Similar to its effect on ODC, this compound also effectively suppresses the activity of S-adenosylmethionine decarboxylase (AdoMetDC), another key enzyme in the polyamine biosynthetic pathway. aacrjournals.orgnih.gov In L1210 cells, this suppression reaches near-maximal levels after 12 hours of treatment. nih.gov The reduction in AdoMetDC activity is paralleled by a decrease in the quantity of AdoMetDC enzyme protein. nih.gov Research indicates that, like with ODC, the mechanism is not due to a decrease in AdoMetDC mRNA. nih.gov Instead, this compound appears to inhibit the translation of AdoMetDC mRNA, demonstrating its role in the post-transcriptional control of polyamine biosynthesis. nih.gov

| Enzyme | Cell Line | Treatment | Time | Effect on Activity | Reference |

| ODC | L1210 | 1 µM BESPM | 2 h | >70% suppression | nih.gov |

| ODC | SK-MEL-28 | 10 µM DENSPM | 8 h | >80% suppression | aacrjournals.org |

| AdoMetDC | L1210 | 1 µM BESPM | 12 h | ~70% suppression | nih.gov |

| AdoMetDC | SK-MEL-28 | 10 µM DENSPM | 8 h | >80% suppression | aacrjournals.org |

| *Data for the structurally related analogue N(1),N(11)-diethylnorspermine (DENSPM), which has similar mechanisms of action. |

The most striking molecular effect of this compound is its ability to dramatically upregulate the primary enzyme responsible for polyamine catabolism. nih.govnih.gov

This compound is a potent inducer of spermidine (B129725)/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism. nih.gov This "superinduction" can lead to increases in enzyme activity of up to 1000-fold or more in responsive cell lines. aacrjournals.org The induction is a multi-level regulatory event. Studies in human lung carcinoma and ovarian cancer cells show that the analogue increases the transcription of the SSAT gene, leading to higher levels of SSAT mRNA. nih.govnih.gov However, post-transcriptional mechanisms are critical for the massive accumulation of the enzyme. nih.govnih.gov this compound has been shown to enhance the translation of SSAT mRNA and, crucially, to stabilize the SSAT protein. nih.gov This stabilization dramatically increases the protein's half-life from approximately 20 minutes to over 13 hours, allowing for its immense accumulation and a subsequent rapid depletion of cellular spermidine and spermine pools. nih.gov This potent induction is considered a key factor in the biological activity of the analogue. aacrjournals.org

| Cell Line | Treatment | Time | Fold Induction of SSAT Activity | Reference |

| H157 (NSCLC) | 10 µM BESPM | 24 h | >100-fold increase in mRNA | nih.gov |

| SK-MEL-28 | DENSPM | 16 h | ~1500-fold | aacrjournals.org |

| MALME-3M | 10 µM DENSPM | 24 h | >600-fold (~40 to >25,000 pmol/min/mg) | aacrjournals.org |

| 2008 (Ovarian) | 10 µM BESPM | 48 h | Significant induction | nih.gov |

| *Data for the structurally related analogue N(1),N(11)-diethylnorspermine (DENSPM), which has similar mechanisms of action. |

Polyamine oxidase (PAOX) is another enzyme in the polyamine catabolic pathway, which oxidizes N1-acetylated polyamines produced by SSAT. nih.gov Research indicates that polyamine analogues like this compound can induce the expression of PAOX. brocku.ca Mechanistic studies have confirmed that this compound can act as a substrate for mouse PAOX. nih.gov However, the baseline expression of PAOX is often extremely low in many cell lines, and its contribution to polyamine catabolism following analogue treatment may be moderate compared to the massive induction of SSAT. mdpi.com In some experimental models, the inhibition of PAOX had only a minimal effect on the outcomes induced by polyamine analogues, suggesting that the SSAT-mediated acetylation and subsequent export of acetylated polyamines may be a more dominant pathway for polyamine depletion than the full SSAT/PAOX catabolic cascade. aacrjournals.orgmdpi.com

Induction of Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity and Expression

Consequential Depletion of Intracellular Polyamine Pools (Putrescine, Spermidine, Spermine)

A primary and critical effect of this compound is the profound depletion of the natural intracellular polyamines: putrescine, spermidine, and spermine. These polyamines are essential for numerous cellular processes, and their dysregulation is a hallmark of cancer. This compound achieves this depletion through a dual mechanism: it suppresses the key enzymes involved in polyamine biosynthesis and simultaneously enhances their catabolism.

Research has shown that this compound suppresses the activity of ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), the rate-limiting enzymes in the polyamine biosynthetic pathway. nih.govaacrjournals.org This suppression curtails the de novo synthesis of putrescine and its subsequent conversion to spermidine and spermine.

Concurrently, this compound is a potent inducer of the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). nih.govnih.govnih.gov The superinduction of SSAT leads to the increased acetylation of spermine and spermidine. nih.gov These acetylated polyamines are then either excreted from the cell or serve as substrates for acetylpolyamine oxidase (APAO), which further breaks them down, contributing to the depletion of the natural polyamine pools. aacrjournals.org This dual action results in a rapid and significant reduction in the intracellular concentrations of putrescine, spermidine, and spermine. For instance, in L1210 murine leukemia cells treated with this compound, the levels of putrescine, spermidine, and spermine were substantially reduced. nih.gov Similarly, treatment of human breast cancer cell lines (MCF-7 and Hs578t) with this compound led to a progressive decrease in intracellular polyamine levels over a six-day period. nih.gov

The following table summarizes the effects of this compound on intracellular polyamine pools in different cell lines as reported in various studies.

| Cell Line | Treatment Concentration | Time | Effect on Polyamine Pools | Reference |

| L1210 Murine Leukemia | 150 µM | 48 hours | Putrescine and Spermidine depleted to 0% of control; Spermine reduced to 22% of control. | acs.org |

| Human Melanoma (MALME-3) | Not Specified | 48 hours | Enhanced excretion of putrescine and spermidine. | nih.gov |

| Human Breast Cancer (MCF-7) | 1-10 µM | 6 days | Progressive decrease in intracellular polyamine levels. | nih.gov |

Impact on Cellular Processes and Biofunctions (In Vitro and Preclinical Models)

The profound disruption of polyamine homeostasis by this compound triggers a cascade of downstream effects, ultimately leading to the inhibition of cancer cell growth and the induction of cell death.

Inhibition of Cellular Proliferation and Growth

This compound has demonstrated significant antiproliferative activity across a wide range of cancer cell lines. nih.govnih.gov This inhibition of cell growth is a direct consequence of the depletion of natural polyamines, which are indispensable for cell division and proliferation. aacrjournals.orgnih.gov The antiproliferative effects have been observed in various cancer types, including human melanoma, breast cancer, and lung carcinoma. nih.govnih.govnih.gov

The growth-inhibitory effects of this compound are dose-dependent, with IC50 values (the concentration required to inhibit cell growth by 50%) often in the micromolar range. nih.govbio-techne.com For example, in L1210 cells, the IC50 was reported to be 0.2 µM. bio-techne.com Studies on human breast cancer cell lines showed that concentrations between 1 and 10 µM resulted in maximal growth inhibition. nih.gov It is noteworthy that the sensitivity to this compound can vary between different cell lines. nih.gov

The following table presents the reported IC50 values for this compound in different cancer cell lines.

| Cell Line | IC50 Value | Time | Reference |

| L1210 Murine Leukemia | 0.2 µM | Not Specified | bio-techne.com |

| L1210 Murine Leukemia | 0.18 µM | 96 hours | nih.gov |

| Six Human Breast Cancer Cell Lines | in the µM range | Not Specified | nih.gov |

The depletion of intracellular polyamines by this compound can interfere with the normal progression of the cell cycle. Polyamines are known to be involved in various phases of the cell cycle, and their absence can lead to cell cycle arrest. While specific studies on this compound's effect on cell cycle progression are part of a broader investigation into polyamine analogues, it is understood that these compounds can induce cell cycle arrest, often at the G1 or G2/M phases. aacrjournals.org For instance, related polyamine analogues have been shown to cause a G1 arrest in human melanoma cells by modulating the p53-p21WAF1/CIP1-Rb pathway. aacrjournals.org

Induction of Programmed Cell Death (Apoptosis) Pathways

Beyond inhibiting proliferation, this compound can actively induce programmed cell death, or apoptosis, in cancer cells. aacrjournals.orgmdpi.com This is a crucial aspect of its anticancer activity, as it leads to the elimination of tumor cells. The induction of apoptosis by this compound is a complex process involving multiple signaling pathways.

A key event in the execution of apoptosis is the activation of a family of proteases called caspases. This compound treatment has been shown to trigger the activation of these caspase cascades. Specifically, the activation of initiator caspases, such as caspase-9, and executioner caspases, such as caspase-3, has been observed in cells undergoing apoptosis induced by polyamine analogues. aacrjournals.orgaacrjournals.org Caspase-9 is a key component of the intrinsic apoptotic pathway, which is often initiated by mitochondrial stress. oncotarget.com Its activation leads to the subsequent activation of caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. cpn.or.kr The induction of apoptosis by this compound can be blocked by caspase inhibitors, confirming the central role of this pathway. nih.gov

Mitochondria play a central role in the apoptotic process initiated by this compound. The compound has been shown to cause mitochondrial swelling and a decrease in ATP content, indicative of mitochondrial dysfunction. nih.gov Furthermore, this compound has been identified as a suppressor of mitochondrial DNA synthesis. bio-techne.com

A critical link between the catabolism of polyamines and apoptosis is the generation of reactive oxygen species (ROS), leading to oxidative stress. The enzymatic reaction catalyzed by APAO, which follows the SSAT-mediated acetylation of spermine and spermidine, produces hydrogen peroxide (H₂O₂), a potent ROS. aacrjournals.org This increase in oxidative stress can damage cellular components, including mitochondria, and trigger the apoptotic cascade. thno.orgnih.gov The release of cytochrome c from the mitochondria into the cytosol is a key event that initiates the activation of caspase-9 and the subsequent apoptotic cascade. aacrjournals.org This process highlights the interplay between polyamine catabolism, mitochondrial integrity, and the induction of apoptosis by this compound.

Activation of Caspase Cascades (e.g., Caspase-3, Caspase-9)

Interactions with Cellular Macromolecules

The biological effects of this compound (DESPM) are intrinsically linked to its interactions with essential cellular macromolecules. As a polycation at physiological pH, its structure facilitates electrostatic binding to negatively charged molecules, thereby influencing their structure and function. uef.figoogle.com

Association with DNA and RNA

This compound, like natural polyamines, interacts with nucleic acids such as DNA and RNA. aacrjournals.orgmdpi.comnih.gov These interactions are primarily electrostatic, occurring between the positively charged nitrogen atoms of the analogue and the negatively charged phosphate (B84403) backbone of the nucleic acids. uef.figoogle.com This binding can lead to significant alterations in the structure and function of these macromolecules. angelaserra.com

Research has indicated that the binding of polyamine analogues to DNA and chromatin is a key aspect of their mechanism of action. angelaserra.com Changes in intracellular polyamine levels have been clearly associated with alterations in chromatin structure. angelaserra.com The interaction of DESPM with DNA is thought to play a role in its ability to inhibit cell proliferation. aacrjournals.org This binding can induce conformational changes in the DNA, potentially affecting processes such as transcription and replication. mdpi.com

Similarly, DESPM associates with RNA. Polyamines are known to be involved in the stabilization of RNA structures. mdpi.com Studies on RNA-DNA hybrids, which are important in antisense gene therapy, have shown that polyamine analogues can significantly stabilize these structures. nih.gov For instance, in the absence of polyamines, the melting temperature (Tm) of an RNA-phosphodiester DNA helix was 41°C, but this increased dramatically in the presence of polyamine analogs, indicating enhanced stability. nih.gov This suggests that DESPM can influence RNA-related processes, including translation and RNA processing, by altering the stability and conformation of RNA molecules and their hybrid structures. nih.govnih.gov

Influence on Protein Synthesis

This compound exerts a significant, though often indirect, influence on protein synthesis. Polyamines are essential for protein synthesis, and their depletion can inhibit this fundamental process. nih.govcaymanchem.com DESPM contributes to the depletion of natural polyamines, but its primary impact on protein synthesis appears to be through the modulation of key regulatory proteins involved in polyamine homeostasis. nih.gov

Modulation of Polyamine Transport Systems

This compound is actively taken up by cells using the same transport machinery as natural polyamines. acs.org Its interaction with this system is a critical component of its biological activity, involving both competition for uptake and subsequent down-regulation of the transporter's function. aacrjournals.orgnih.gov

Competitive Binding and Uptake Mechanisms

This compound functions as a potent competitive inhibitor of natural polyamine uptake. acs.org It binds to the polyamine transport apparatus, effectively competing with natural polyamines like spermidine and spermine for entry into the cell. acs.orgnih.gov Despite being a synthetic analogue, it is recognized by the transporter and concentrated to high levels within the cell. acs.org

Experimental data from competition assays confirms this mechanism. In studies using DU145 prostate carcinoma cells, DESPM was shown to compete with radiolabeled spermine for transport into the cells. uef.fi Similarly, in L1210 leukemia cells, DESPM exhibited simple substrate-competitive inhibition of spermidine transport. acs.org The efficiency of this competition is comparable to that of the natural polyamine spermine itself. nih.gov This ability to be efficiently transported into the cell is a prerequisite for its subsequent intracellular actions, such as the depletion of natural polyamine pools and the induction of SSAT. acs.org

| Competitor | Relative Effectiveness (vs. Spermidine) | Mechanism | Reference |

|---|---|---|---|

| Putrescine | Less Effective | Substrate-Competitive Inhibition | nih.gov |

| Spermidine (SPD) | Baseline | ||

| Spermine (SPM) | More Effective | ||

| This compound (DESPM) | Equally Effective as Spermine | Substrate-Competitive Inhibition | acs.orgnih.gov |

Down-regulation of Transport Activity

Beyond simply competing for uptake, this compound actively suppresses the polyamine transport system. aacrjournals.orgnih.gov This down-regulation is a rapid event, occurring in response to relatively small increases in the intracellular concentration of the analogue. nih.gov

In murine L1210 leukemia cells, a 1-hour exposure to 10 µM DESPM resulted in a 70% decrease in the maximal velocity (Vmax) of both spermidine and spermine transport. nih.gov This occurred when the intracellular DESPM pool had only reached about 15-20% of the total natural polyamine pool, indicating a high sensitivity of the transport system to this regulatory signal. nih.gov The effect is even more pronounced in cells where transport has been previously stimulated by polyamine depletion. nih.gov Interestingly, the dose-response relationship can be biphasic; at very low concentrations (<3 µM), DESPM can paradoxically increase transport Vmax, while higher concentrations lead to the characteristic marked suppression. nih.gov This down-regulation of transport activity serves as a powerful feedback mechanism, preventing the further influx of polyamines once intracellular levels (including the analogue) are sufficiently high. nih.gov

| Treatment Condition | Effect on Transport Vmax (SPD & SPM) | Timeframe | Reference |

|---|---|---|---|

| 10 µM DESPM | 70% Decrease | 1 hour | nih.gov |

| <3 µM DESPM | Increase | 48 hours | nih.gov |

| ≥3 µM DESPM | Marked Suppression | 48 hours | nih.gov |

Effects on Organelle Functionality

The cytotoxic effects of this compound extend to the disruption of key cellular organelles, most notably mitochondria and the endoplasmic reticulum.

The analogue has been shown to have distinct anti-mitochondrial effects. angelaserra.com Research indicates that DESPM is a suppressor of mitochondrial DNA synthesis. bio-techne.com In some cell lines, the inhibition of cell growth by DESPM correlates with the swelling of mitochondria and a corresponding decrease in cellular ATP content. nih.gov While the inhibition of mitochondrial respiration by DESPM has been observed, it appears to develop more slowly than the inhibition of cell growth, suggesting it may not be the primary anti-proliferative mechanism. nih.gov However, functional modifications to mitochondria have been implicated in cellular resistance to the analogue. angelaserra.com For example, in a human ovarian carcinoma cell line resistant to cisplatin (B142131), cross-resistance to DESPM was observed, which was partly attributed to mitochondrial alterations. angelaserra.com In these resistant cells, the decrease in mitochondrial membrane potential after DESPM exposure was less pronounced than in sensitive cells. angelaserra.com

Investigative Research Methodologies and Approaches for N 1 , N 12 Diethylspermine Studies

In Vitro Cell Culture Models

N(1), N(12)-diethylspermine (DESPM), a synthetic polyamine analogue, has been the subject of extensive in vitro research to elucidate its mechanisms of action and antiproliferative effects across a variety of cancer cell lines. These studies are fundamental in understanding the compound's potential as a therapeutic agent.

Application in Various Mammalian Cell Lines (e.g., L1210 Leukemia, Human Melanoma, Lung Carcinoma, Colon Tumor, Breast Cancer)

This compound has demonstrated significant growth-inhibitory effects in a diverse range of mammalian cancer cell lines. The response to the analogue often varies between cell types, highlighting the complex interplay between the compound and specific cellular contexts.

L1210 Leukemia: In studies using murine L1210 leukemia cells, DESPM has been shown to be a potent antiproliferative agent. nih.govbio-techne.com Research comparing DESPM with its analogues, N(1),N(11)-diethylnorspermine (DENSPM) and N(1),N(14)-diethylhomospermine (DEHSPM), revealed that the length of the methylene (B1212753) backbone is a critical determinant of its activity. nih.gov DESPM displayed an average 96-hour IC50 value of 0.18 µM in L1210 cells. nih.gov The cytotoxic effects of these compounds typically become apparent after 96 hours of exposure. nih.gov Furthermore, DESPM effectively suppresses key enzymes in the polyamine biosynthetic pathway, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), leading to the depletion of natural polyamines like putrescine and spermidine (B129725). nih.gov

Human Melanoma: Research on human melanoma cell lines has revealed differential sensitivity to DESPM, which appears to correlate with the induction of the enzyme spermidine/spermine (B22157) N1-acetyltransferase (SSAT). nih.gov In cell lines that show a potent increase in SSAT activity, DESPM leads to a more significant slowing or complete cessation of cell growth, and in some cases, overt cytotoxicity. nih.gov This potent SSAT induction is a key factor in the compound's mechanism of action in this specific cancer type. nih.gov In contrast, all tested melanoma cell lines exhibited similar suppression of the polyamine biosynthetic enzymes ODC and AdoMetDC. nih.gov

Lung Carcinoma: Studies on human lung carcinoma cell lines have also demonstrated the antiproliferative activity of DESPM. nih.govaacrjournals.org The cytotoxic response in the NCI H157 large cell lung carcinoma line is preceded by a very high induction of SSAT. nih.gov This induction is believed to be a result of new mRNA and protein synthesis. nih.gov The differential expression of SSAT mRNA between various lung cancer cell lines appears to be a key factor in their sensitivity to DESPM. nih.gov For instance, in the analogue-responsive H157 cell line, SSAT mRNA levels increased over 100-fold after treatment, whereas no detectable SSAT mRNA was found in the non-responsive H82 cells. nih.gov Nuclear run-on transcription studies suggest that this initial induction of SSAT is due to an increased rate of gene transcription. nih.gov

Colon Tumor: In human colon tumor cells (HT-29), exposure to DESPM and its analogues leads to a rapid loss of intracellular polyamines. nih.gov This is primarily achieved through an increased excretion of spermidine. nih.gov DESPM is a potent inducer of SSAT in these cells, which facilitates the efflux of polyamines by enhancing the conversion of spermine to spermidine. nih.gov

Breast Cancer: DESPM has been shown to significantly inhibit the growth of various human breast cancer cell lines, with 50% inhibitory concentrations in the micromolar range. nih.gov Importantly, the degree of inhibition does not appear to correlate with the estrogen receptor status of the cells, indicating that DESPM has similar growth-inhibitory effects on both hormone-responsive and unresponsive breast cancer cells. nih.gov This growth inhibition is associated with a significant induction of SSAT and a progressive decrease in intracellular polyamine levels. nih.gov

Table 1: Effects of this compound on Various Cancer Cell Lines

| Cell Line Type | Key Findings | References |

|---|---|---|

| L1210 Leukemia | Potent antiproliferative agent with a 96-h IC50 of 0.18 µM. Suppresses ODC and AdoMetDC activity. | nih.govnih.gov |

| Human Melanoma | Growth inhibition correlates with potent induction of SSAT. | nih.gov |

| Lung Carcinoma (NCI H157) | Cytotoxicity is preceded by a very high induction of SSAT, driven by increased gene transcription. | nih.govnih.gov |

| Colon Tumor (HT-29) | Induces rapid loss of intracellular polyamines through increased excretion of spermidine, facilitated by SSAT induction. | nih.gov |

| Breast Cancer | Inhibits growth of both hormone-responsive and -unresponsive cells, associated with SSAT induction and polyamine depletion. | nih.gov |

Preclinical Animal Model Systems (Excluding Clinical Human Trials)

The in vitro efficacy of this compound has been further evaluated in preclinical animal models, particularly in tumor xenograft studies. These models, where human tumor cells are implanted into immunocompromised animals, provide a more complex biological system to assess the antitumor activity of the compound.

Efficacy in Tumor Xenograft Models

Research has demonstrated the antitumor activity of DESPM and its analogues in various human tumor xenograft models. aacrjournals.org For instance, studies on human MALME-3 melanoma xenografts have shown the therapeutic potential of these compounds. aacrjournals.org The antitumor effects observed in these models often correlate with the biochemical changes seen in cell culture, such as the induction of SSAT and the depletion of natural polyamines. aacrjournals.org

Molecular Biology and Cellular Assays

A variety of molecular and cellular assays are employed to dissect the mechanisms through which this compound exerts its effects. These techniques allow researchers to investigate changes at the level of gene and protein expression, as well as enzyme activity.

Gene Expression Analysis (e.g., Northern Blot, RT-qPCR, Nuclear Run-on Transcription Studies)

Gene expression analyses are crucial for understanding how DESPM modulates cellular processes at the transcriptional level.

Northern Blot Analysis: This technique has been instrumental in demonstrating the differential expression of SSAT mRNA in response to DESPM treatment in various cancer cell lines. For example, Northern blot analysis revealed a more than 100-fold increase in SSAT mRNA in the analogue-responsive H157 lung carcinoma cell line, while no detectable SSAT mRNA was found in the non-responsive H82 line. nih.gov Similarly, in human melanoma cells, Northern blot analysis showed that while p53 mRNA levels remained constant, p21 mRNA began to increase significantly after 12 hours of treatment with a related analogue, DENSPM. aacrjournals.org This technique has also been used to show that SSAT-1 mRNA is inducible by polyamine analogues, whereas SSAT-2 is not. portlandpress.com Furthermore, in studies using HEK-293 cells, Northern blotting showed that the mRNA for polyamine oxidase (PAO) was less abundant than that for spermine oxidase (SMO) or SSAT, and all three were differentially induced by selected polyamine analogues. brocku.ca

RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): While not explicitly detailed for DESPM in the provided context, RT-qPCR is a modern, highly sensitive method used to quantify gene expression levels and would be a standard tool in contemporary studies to confirm and quantify the changes in mRNA levels observed with Northern blotting.

Nuclear Run-on Transcription Studies: These assays provide direct evidence of changes in the rate of gene transcription. In the context of DESPM and lung carcinoma cells, nuclear run-on transcription studies have suggested that the initial, rapid induction of SSAT is a result of an increased rate of transcription of the SSAT gene. nih.gov

Protein Expression and Enzyme Activity Measurements (e.g., Western Blot, ODC, AdoMetDC, SSAT, PAOX Assays)

Analyzing protein levels and the activity of key enzymes in the polyamine metabolic pathway is essential for a complete understanding of DESPM's mechanism of action.

Western Blot Analysis: This technique is used to detect and quantify specific proteins. In studies with related polyamine analogues, Western blotting has been used to examine the expression of cell cycle regulatory proteins. For instance, treatment of MALME-3M human melanoma cells with DENSPM led to an increase in hypophosphorylated Rb protein. aacrjournals.org In SK-MEL-28 melanoma cells, Western blotting was used to detect the cleavage of caspase-3 and PARP, indicating the induction of apoptosis. aacrjournals.org

Enzyme Activity Assays:

ODC and AdoMetDC Assays: The activities of ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), the rate-limiting enzymes in polyamine biosynthesis, are routinely measured. Treatment with DESPM leads to a significant decrease in the activities of both enzymes in L1210 leukemia cells and human melanoma cell lines. nih.govnih.gov

SSAT Assays: The activity of spermidine/spermine N1-acetyltransferase (SSAT) is a critical determinant of cellular response to DESPM. Assays measuring SSAT activity have shown a dramatic, several hundred-fold induction in responsive cell lines like NCI H157 lung carcinoma and certain human melanoma cells following DESPM treatment. nih.govnih.govnih.gov

PAOX (Polyamine Oxidase) Assays: The activity of polyamine oxidase (PAO), which is involved in the back-conversion of polyamines, is also investigated. Assays have been developed to measure PAO activity, which, in conjunction with SSAT, contributes to the depletion of cellular polyamines. brocku.ca

Table 2: Key Molecular and Cellular Assays in this compound Research

| Assay Type | Purpose | Key Findings with DESPM or Related Analogues | References |

|---|---|---|---|

| Northern Blot | Measures mRNA expression levels. | Demonstrated dramatic, differential induction of SSAT mRNA in responsive cancer cell lines. | nih.govaacrjournals.orgportlandpress.combrocku.ca |

| Nuclear Run-on Transcription | Measures the rate of gene transcription. | Showed that the initial induction of SSAT by DESPM is due to increased transcription. | nih.gov |

| Western Blot | Measures protein expression levels. | Used to detect changes in cell cycle proteins (e.g., Rb) and apoptotic markers (e.g., cleaved caspase-3). | aacrjournals.orgaacrjournals.org |

| ODC/AdoMetDC Activity Assays | Measures activity of polyamine biosynthetic enzymes. | DESPM treatment significantly suppresses the activity of both enzymes. | nih.govnih.gov |

| SSAT Activity Assay | Measures activity of the key polyamine catabolic enzyme. | DESPM causes a massive induction of SSAT activity in sensitive cell lines, correlating with growth inhibition. | nih.govnih.govnih.gov |

| PAOX Activity Assay | Measures activity of the polyamine back-conversion enzyme. | PAO, along with SSAT, contributes to polyamine depletion. | brocku.ca |

Cell Viability and Proliferation Assays (e.g., CCK-8 assay, Cell Counting)

The assessment of cell viability and proliferation is a fundamental methodology in the study of this compound's (DE-333) biological effects. Techniques such as the Cell Counting Kit-8 (CCK-8) assay and direct cell counting are frequently employed to quantify the impact of this polyamine analogue on cancer cell lines.

The CCK-8 assay is a colorimetric method used to determine the number of viable cells. tocris.com It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases in living cells to produce a water-soluble formazan (B1609692) dye. dojindo.co.jp The amount of this orange-colored dye is directly proportional to the number of metabolically active, and therefore viable, cells. dojindo.co.jpabpbio.com This assay is known for its high sensitivity, often greater than other tetrazolium salts like MTT, XTT, and MTS, and its low toxicity allows for the possibility of further experiments on the same cells. dojindo.co.jpnih.govrndsystems.com

In studies involving DE-333 and its acetylated form, N(1),N(12)-diacetylspermine (DiAcSpm), the CCK-8 assay has been used to measure changes in cell growth rates. For example, treatment of colorectal cancer (CRC) cell lines, SW480 and Caco-2, with DiAcSpm at a concentration of 0.5 μM resulted in a significant increase in the growth rate over five days. nih.gov

Direct cell counting, often performed using a hemocytometer or automated cell counters, provides a straightforward measure of cell number. This method was used to assess the growth-inhibitory effects of N(1),N(12)-diethylspermine in cisplatin-sensitive (2008) and -resistant (C13*) human ovarian carcinoma cell lines. A significant reduction in cell growth, approximately 75% at a 25 µM concentration, was observed by day 6. angelaserra.com

It is important to note that while CCK-8 is a valuable tool, it relies on cellular metabolic activity, specifically dehydrogenase activity. nih.gov Therefore, any conditions or chemicals that affect this activity could lead to discrepancies between the measured cell viability and the actual number of living cells. tocris.com Recent research also suggests that the CCK-8 assay itself can induce intracellular metabolic changes, particularly in the glycolysis and pentose (B10789219) phosphate (B84403) pathways, which researchers should consider when designing subsequent experiments. nih.gov

Table 1: Example of Cell Proliferation Data using CCK-8 Assay

| Cell Line | Treatment | Concentration (µM) | Observation | Reference |

|---|---|---|---|---|

| SW480 | N(1),N(12)-diacetylspermine | 0.5 | Significant increase in growth rate | nih.gov |

| Caco-2 | N(1),N(12)-diacetylspermine | 0.5 | Significant increase in growth rate | nih.gov |

Cell Cycle Analysis (e.g., Flow Cytometry)

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. thermofisher.com By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), the cellular DNA content can be quantified. nih.govthermofisher.com This allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. thermofisher.com

In the context of this compound and its derivatives, cell cycle analysis provides insights into the mechanisms underlying their effects on cell proliferation. For instance, treatment of SW480 and Caco-2 colorectal cancer cells with N(1),N(12)-diacetylspermine (DiAcSpm) led to an increase in the proportion of cells in the S phase, with a corresponding decrease in the G1 phase population. nih.gov This suggests that DiAcSpm promotes cell cycle progression. nih.gov This finding was further supported by the observation that DiAcSpm upregulated the protein expression of key cell cycle regulators, cyclin D1 and cyclin E. nih.gov

Conversely, studies with N(1),N(12)-diethylspermine in combination with cisplatin (B142131) on human ovarian carcinoma cells showed an increased accumulation of cells in the G2/M phase of the cell cycle in both sensitive and resistant cell lines. angelaserra.com This indicates a G2/M phase arrest, a known effect of cisplatin that can be potentiated by other agents. angelaserra.com However, in another study using L1210 leukemia cells, N(1),N(8)-bis(ethyl)spermidine (a related compound) did not induce obvious perturbations in the cell cycle when analyzed by flow cytometry. nih.gov This highlights that the effects of polyamine analogues on the cell cycle can be cell-type specific and dependent on the specific analogue.

Table 2: Summary of Cell Cycle Analysis Findings

| Compound | Cell Line | Observed Effect on Cell Cycle | Reference |

|---|---|---|---|

| N(1),N(12)-diacetylspermine | SW480, Caco-2 | Increased S phase, decreased G1 phase | nih.gov |

| N(1),N(12)-diethylspermine (in combination with cisplatin) | 2008, C13* (human ovarian carcinoma) | Increased accumulation in G2/M phase | angelaserra.com |

| N(1),N(8)-bis(ethyl)spermidine | L1210 (leukemia) | No obvious perturbations | nih.gov |

Apoptosis Detection Methods (e.g., Morphological Assessment, Caspase Activity)

Apoptosis, or programmed cell death, is a critical process that can be modulated by anticancer agents. researchgate.net Its detection is key to understanding the mechanism of action of compounds like this compound. Methodologies for detecting apoptosis range from morphological assessment to the measurement of specific biochemical markers, such as caspase activity. researchgate.net

Morphological assessment, typically performed using light or electron microscopy, looks for characteristic changes in apoptotic cells, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. researchgate.net However, in studies with N(1),N(12)-diethylspermine on human ovarian carcinoma cells, light microscopy did not reveal significant evidence of apoptosis. angelaserra.com Instead, the observed cell death was primarily characterized by necrosis. angelaserra.com

A more specific and sensitive method for detecting apoptosis is the measurement of caspase activity. nih.gov Caspases are a family of proteases that play a central role in the execution of the apoptotic program. nih.govthermofisher.com Effector caspases, such as caspase-3 and caspase-7, are activated during apoptosis and cleave various cellular substrates, leading to the dismantling of the cell. nih.govthermofisher.com Assays to detect caspase activity often utilize substrates that become fluorescent or colorimetric upon cleavage by an active caspase. thermofisher.com For example, the CellEvent™ Caspase-3/7 Green Detection Reagent is a non-fluorescent substrate that, when cleaved by activated caspase-3 or -7, releases a dye that binds to DNA and fluoresces brightly, indicating apoptosis. thermofisher.com The activation of caspase-3 is a key event in the final stages of apoptosis. nih.gov Studies have shown that some polyamine analogues can induce apoptosis through the activation of caspases. researchgate.net

Biochemical and Analytical Techniques

Quantification of Polyamine and Analogue Levels (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Mass Spectrometry)

The accurate quantification of this compound and related polyamines in biological samples is crucial for understanding its metabolism, distribution, and effects on endogenous polyamine pools. Several advanced analytical techniques are employed for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC is a widely used technique for separating and quantifying polyamines. oncotarget.comresearchgate.net In studies of N(1),N(12)-diethylspermine, HPLC analysis of tumor tissue has shown that treatment with polyamine biosynthesis inhibitors can alter the levels of natural polyamines like putrescine and spermidine. oncotarget.com

LC-MS/MS has emerged as a particularly powerful method due to its high sensitivity and selectivity. researchgate.netnih.gov A rapid and selective LC-MS/MS method has been developed for the simultaneous quantification of five polyamines, including N(1),N(12)-diethylspermine, without the need for derivatization. researchgate.net This method, which uses a reversed-phase C18 column and heptafluorobutyric acid as an ion-pairing agent, has a lower limit of quantification of 0.03 µM for all analytes. researchgate.net Another high-throughput LC-MS/MS method allows for the quantification of acetylated polyamines, including N(1),N(12)-diacetylspermine, in plasma, urine, and saliva, with a linear range from 0.0375 to 750 ng/mL. nih.gov

GC-MS is another valuable tool, though it often requires derivatization of the polar polyamines to increase their volatility for gas chromatographic separation. researchgate.netmdpi.com GC-MS has been successfully used for the identification and determination of various nitrogen-containing compounds. mdpi.com

These analytical methods have been instrumental in demonstrating how N(1),N(12)-diethylspermine affects intracellular polyamine pools. For instance, in human ovarian carcinoma cells, treatment with this analogue differentially affected the polyamine content in cisplatin-sensitive and -resistant cells. angelaserra.com Spermidine levels were depleted, and spermine content was more markedly reduced in the sensitive cells compared to the resistant variant. angelaserra.com

Table 3: Comparison of Analytical Techniques for Polyamine Quantification

| Technique | Key Features | Application Example | Reference |

|---|---|---|---|

| HPLC | Widely used for separation and quantification. | Analysis of polyamine content in tumors. | oncotarget.com |

| LC-MS/MS | High sensitivity and selectivity, can quantify underivatized polyamines. | Simultaneous quantification of N(1),N(12)-diethylspermine and other polyamines in biological fluids. | researchgate.netnih.gov |

| GC-MS | Requires derivatization for polar analytes, good for identification. | Analysis of various nitrogen-containing compounds. | mdpi.com |

Radiotracer Uptake Studies for Polyamine Transport

Radiotracer uptake studies are a fundamental approach to investigating the mechanisms of polyamine transport into cells. These studies typically involve incubating cells with a radiolabeled polyamine or polyamine analogue and then measuring the amount of radioactivity taken up by the cells over time. mdpi.com This allows for the characterization of transport kinetics and the identification of factors that regulate transport activity.

The polyamine transport system is a key target for the delivery of anticancer drugs, and understanding its regulation is essential. mdpi.com Studies have shown that polyamine transport is a saturable process that can be both positively and negatively regulated. mdpi.com For example, depletion of intracellular polyamines, often achieved by treating cells with a biosynthesis inhibitor like α-difluoromethylornithine (DFMO), can lead to an upregulation of polyamine transport. mdpi.commdpi.com

In the context of this compound and its derivatives, radiotracer studies have provided insights into their interaction with the polyamine transport system. While N(1),N(12)-diethylspermine itself is a substrate for the transporter, its diacetylated form, N(1),N(12)-diacetylspermine, is not. nih.gov Studies using LLC-PK1 cells, a model for renal transport, demonstrated that N(1),N(12)-diacetylspermine was not incorporated into the cells and did not inhibit the uptake of spermidine. nih.gov In contrast, monoacetylspermine was taken up by the cells, albeit at a lower rate than spermine, and it did inhibit spermidine uptake. nih.gov This suggests that the polyamine transport system has specific structural requirements and that the addition of two acetyl groups prevents recognition and transport. nih.gov

These findings are significant as they may explain why urinary levels of diacetylpolyamines are relatively constant, making N(1),N(12)-diacetylspermine a potentially useful tumor marker. nih.gov

Chemical Synthesis and Structure-Activity Relationship (SAR) Investigations

The chemical synthesis of this compound and other polyamine analogues is fundamental to structure-activity relationship (SAR) studies. These investigations aim to understand how specific structural modifications to the polyamine backbone influence biological activity, including effects on cell growth, polyamine biosynthesis, and transport.

Systematic SAR studies have revealed that even minor structural changes in polyamine analogues can lead to significant differences in their biological effects. acs.org The nature of the terminal alkyl groups and the length and geometry of the methylene spacers between the nitrogen atoms are critical determinants of activity. acs.orgnih.gov For example, N(1),N(12)-diethylspermine has been identified as a potent antineoplastic agent. bio-techne.com

The synthesis of these analogues allows for the exploration of their potential as vectors for intracellular drug delivery. acs.orgnih.gov The polyamine backbone can be exploited to carry various pharmacophores into cells via the polyamine transport system. nih.gov An example of this is the synthesis of 6-amino-N(1),N(12)-diethylspermine, which introduces an additional site for attaching cargo molecules. acs.orgnih.gov This particular analogue was found to reduce cell growth and achieve higher intracellular concentrations than N(1),N(12)-diethylspermine itself. acs.orgnih.gov

SAR studies have also mapped the structural requirements of the polyamine transport system. acs.org While steric factors are important, the charge of the molecule is critical for recognition and transport. acs.org The development of various polyamine-drug conjugates and the evaluation of their cytotoxic effects in cell lines with and without a functional polyamine transport system (such as CHO and CHO-MG cells) have been instrumental in defining these structural requirements. researchgate.net

Synthesis of Novel this compound Derivatives

The exploration of this compound's (DESPM) biological potential has necessitated the synthesis of various structural analogues to probe its mechanism of action and enhance its properties. Researchers have developed synthetic routes to create novel derivatives by modifying the core polyamine structure. These modifications often target the terminal alkyl groups, the internal carbon backbone, or add new functional groups to the molecule.

A significant area of investigation has been the development of derivatives that can serve as vectors for delivering other molecules into cells. acs.orgnih.gov One such example is the synthesis of 6-amino-N(1),N(12)-diethylspermine (6ADESPM), a model aminopolyamine analogue. acs.org The synthesis of this compound was designed to introduce an additional attachment point for cargo molecules. The process began with the alkylation of N,N'-bis(mesitylenesulfonyl)-N-ethyl-1,3-diaminopropane. acs.org This approach highlights a strategy to create more complex conjugates while retaining the essential polyamine backbone recognized by cellular transport systems.

Another synthetic strategy involves altering the electronic properties of the terminal groups. For instance, N-1,N-12-bis(2,2,2-trifluoroethyl)spermine (FDESPM) was synthesized to study the role of the charge on the terminal nitrogen atoms. researchgate.netgoogle.com The introduction of trifluoroethyl groups significantly lowers the pKa of these nitrogens, preventing them from being protonated at physiological pH. google.com This modification is crucial for investigating the importance of cationic charges in the biological activity of DESPM analogues.

Elucidating Structural Determinants for Biological Activity

A central goal in the study of this compound and its analogues is to establish clear structure-activity relationships (SAR). mdpi.com Research has demonstrated that even minor structural alterations to the polyamine framework can lead to significant changes in biological activity. acs.org These studies systematically map the structural requirements for recognition by cellular transport systems and interaction with intracellular targets.

Influence of Terminal Groups and Charge: The nature of the terminal alkyl groups and the charge on the terminal nitrogens are critical determinants of activity. acs.orgnih.gov A systematic study comparing DESPM with its trifluoroethylated analogue, FDESPM, revealed the importance of the cationic charge. google.com While DESPM is a potent antineoplastic agent, FDESPM, which is not protonated at its terminals at physiological pH, shows virtually no such activity. google.com This indicates that the positive charges on the terminal amines are essential for the molecule's biological function. The table below presents comparative biological data for DESPM and two of its derivatives, highlighting how structural changes impact their ability to inhibit cell growth (IC₅₀) and compete for the polyamine transport system (Ki). acs.org

Table 1: Comparative Biological Activity of this compound (DESPM) Derivatives in L1210 Cells Data sourced from reference acs.org.

| Compound | 96 h IC₅₀ (μM) | Ki for [³H]Spermidine Transport (μM) | Key Structural Feature |

| This compound (DESPM) | 0.2 | 0.03 | Parent compound, tetracationic at physiological pH |

| 6-amino-DESPM (6ADESPM) | 0.4 | 0.05 | Amino group on carbon backbone, potential pentacation |

| N-1,N-12-bis(2,2,2-trifluoroethyl)spermine (FDESPM) | >100 | 1.00 | Fluorinated terminal groups, reduced basicity (dication) |

Role of the Carbon Backbone: The geometry and length of the methylene spacers separating the nitrogen atoms also profoundly influence biological activity. nih.gov Studies comparing homologous series of bis(ethyl)polyamines have shown that the length of the central carbon chain is a key factor. google.com For example, comparing the effects of diethylnorspermine (with a three-carbon central chain), diethylspermine (four-carbon), and diethylhomospermine (B1670535) (five-carbon) revealed differential abilities to induce key enzymes involved in polyamine metabolism. google.comaacrjournals.org This demonstrates that the precise spacing of the internal nitrogen atoms is crucial for specific intracellular interactions. aacrjournals.org The introduction of methyl groups onto the carbon backbone has also been explored as a method to probe how the conformation of the chain affects interactions with metabolic enzymes. acs.org These findings underscore the importance of the polyamine backbone's three-dimensional structure in dictating its biological effects. mdpi.com

Future Directions and Emerging Research Avenues for N 1 , N 12 Diethylspermine

Further Elucidation of Undefined Molecular Targets and Pathways

While it is established that N(1), N(12)-diethylspermine disrupts polyamine homeostasis, the full spectrum of its molecular targets and the downstream pathways it modulates remains an active area of investigation. acs.org The antiproliferative effects of the analogue are believed to stem from its ability to bind to intracellular molecules and inhibit macromolecular synthesis. nih.gov

Key areas of ongoing research include:

Interaction with Nucleic Acids and Chromatin: Polyamines are known to interact with negatively charged molecules like DNA and RNA, influencing their conformation and function. uef.fi Future studies will likely focus on how this compound's binding to nucleic acids and its impact on chromatin structure contribute to its anticancer effects.

Modulation of Transcription Factors: Research has suggested that polyamine analogues can influence the activity of transcription factors critical for cancer cell proliferation and survival, such as NF-κB and estrogen receptor-alpha (ERα). ebi.ac.uk Down-regulation of genes regulated by these factors is a potential mechanism for inducing apoptosis in cancer cells. ebi.ac.uk

Impact on Cellular Signaling Cascades: The intricate network of cellular signaling is a likely target for this compound. Investigating its influence on key signaling pathways involved in cell growth, survival, and metabolism will provide a more comprehensive understanding of its mechanism of action.

Role of Spermidine (B129725)/Spermine (B22157) N1-acetyltransferase (SSAT) Induction: this compound is a potent inducer of SSAT, an enzyme that acetylates spermidine and spermine, leading to their export from the cell. nih.govresearchgate.net While this contributes to polyamine depletion, the full consequences of sustained SSAT induction, including its effects on other cellular processes, are still being explored. nih.gov The analogue has been shown to stabilize the SSAT protein by inhibiting its ubiquitination and subsequent degradation by the proteasome. ebi.ac.uk

Exploration of Combination Strategies with Other Modulators of Cellular Metabolism (in preclinical models)

To enhance the antitumor activity of this compound and potentially overcome resistance mechanisms, researchers are exploring its use in combination with other therapeutic agents, particularly those that modulate cellular metabolism. nih.gov The rationale behind this approach is to target multiple pathways essential for cancer cell survival and proliferation.

Preclinical studies are investigating combinations with:

Inhibitors of Polyamine Biosynthesis: Combining this compound with inhibitors of ornithine decarboxylase (ODC), such as α-difluoromethylornithine (DFMO), has shown synergistic effects in preclinical models. nih.gov This dual approach targets both the production and function of polyamines.

Standard Chemotherapeutic Agents: Studies have explored the combination of polyamine analogues with various cytotoxic drugs, including 5-fluorouracil, vinorelbine, and platinum compounds. dtic.milaacrjournals.org The aim is to increase the sensitivity of cancer cells to conventional chemotherapy. frontiersin.orgaacrjournals.org

Targeted Therapies: Combining this compound with drugs that target specific oncogenic pathways, such as those involving growth factor receptors or downstream signaling molecules, holds promise for a more tailored and effective cancer treatment. mdpi.com

Immunomodulatory Agents: The interplay between polyamine metabolism and the immune system is an emerging area of interest. nih.gov Combining this compound with immune checkpoint inhibitors or other immunotherapies could enhance the antitumor immune response. nih.gov

Interactive Table: Preclinical Combination Strategies Involving Polyamine Analogues

| Combination Agent | Cancer Model | Observed Effect | Reference |

|---|---|---|---|

| α-difluoromethylornithine (DFMO) | Various preclinical models | Synergistic modulation of polyamine metabolism | nih.gov |

| Vinorelbine | Human breast cancer cell lines | Synergistic antitumor activity | dtic.mil |

| 5-Fluorouracil | Human breast cancer cell lines | Synergistic antitumor activity | dtic.mil |

| Cis-diamminedichloroplatinum(II) | Human ovarian carcinoma cell lines | Enhanced growth inhibition | aacrjournals.org |

| BMS-754807 (IR/IGF-1R inhibitor) | Triple-negative breast cancer | Sensitization to carboplatin | mdpi.com |

Development of Advanced Analogues with Enhanced Specificity or Potency

Building on the knowledge gained from this compound, researchers are actively designing and synthesizing new polyamine analogues with improved pharmacological properties. The goal is to develop compounds with greater specificity for cancer cells, increased potency, and a more favorable toxicity profile.

Key strategies in the development of advanced analogues include:

Conformational Constraint: Introducing rigid structural elements into the polyamine backbone can lead to analogues with higher affinity for specific molecular targets. dtic.mil

Asymmetric Substitution: Creating unsymmetrically substituted analogues offers the potential for more selective interactions with cellular components compared to symmetrically substituted compounds like this compound. aacrjournals.org

Deuteration: Selective replacement of hydrogen with deuterium (B1214612) at specific positions in the molecule can alter its metabolic fate, potentially leading to more stable compounds or the generation of more active metabolites. uef.firesearchgate.net

Interactive Table: Examples of Advanced Polyamine Analogues

| Analogue Name | Key Structural Feature | Investigated Effect | Reference |

|---|---|---|---|

| N(1),N(11)-diethylnorspermine (DENSPM) | Shorter polyamine backbone than DESPM | Greater antitumor activity and less toxicity in some models | aacrjournals.org |

| N(1)-ethyl-N(11)-[(cyclopropyl)methyl]-4,8-diazaundecane (CPENSpm) | Unsymmetrical substitution with a cyclopropylmethyl group | Synergizes with cytotoxic agents in breast cancer cell lines | aacrjournals.org |

Application of High-Throughput Screening and 'Omics' Technologies in Polyamine Analogue Research

The advancement of high-throughput screening (HTS) and 'omics' technologies is revolutionizing drug discovery and development, and these approaches are being increasingly applied to the study of polyamine analogues like this compound.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify new polyamine analogues with desired biological activities. plos.orgmdpi.com Phenotypic screens can identify compounds that inhibit cancer cell proliferation, while target-based screens can identify molecules that interact with specific enzymes or receptors in the polyamine pathway. plos.orgmdpi.com HTS can also be used to screen for synergistic drug combinations. mdpi.com

'Omics' Technologies:

Genomics and Transcriptomics: These technologies can identify genes and gene expression patterns that are altered in response to treatment with this compound. d-nb.info This can reveal novel pathways affected by the analogue and identify potential biomarkers of response or resistance.

Proteomics: By analyzing changes in the entire protein complement of a cell, proteomics can identify proteins that are directly or indirectly affected by this compound, providing further insight into its mechanism of action. d-nb.info

Metabolomics: This approach provides a snapshot of the metabolic state of a cell and can be used to monitor the effects of this compound on polyamine metabolism and other interconnected metabolic pathways. d-nb.inforesearchgate.net Paired omics technology, which correlates genomics with metabolomics data, holds significant promise for understanding the complex biological effects of polyamine analogues. mdpi.com

The integration of these advanced research methodologies will undoubtedly accelerate the discovery of more effective polyamine-targeted therapies and expand the therapeutic potential of compounds like this compound.

Q & A

Q. How can systematic review methodologies address conflicting findings on N(1),N(12)-diethylspermine’s effects across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.